![molecular formula C23H22FN5O3 B12417506 Btk-IN-6](/img/structure/B12417506.png)
Btk-IN-6
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Overview
Description
Btk-IN-6 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. Bruton’s tyrosine kinase is involved in the development, differentiation, and activation of B cells, making it a significant target for therapeutic intervention in various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-6 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of palladium catalysts, bases, and solvents such as dimethylformamide and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
Background on Bruton's Tyrosine Kinase
Bruton's tyrosine kinase is a critical enzyme involved in the signaling pathways of B-cells and other immune cells. Its role in mediating immune responses makes it a valuable target for therapeutic interventions in diseases such as cancer and autoimmune disorders. The inhibition of BTK can modulate immune cell function, potentially leading to improved outcomes in conditions characterized by excessive inflammation or malignancy.
Cancer Therapy
Btk-IN-6 has shown promise as an anti-cancer agent, particularly in hematologic malignancies. BTK inhibitors, including this compound, are being evaluated for their efficacy against various forms of cancer, including:
- Chronic Lymphocytic Leukemia (CLL)
- Acute Lymphoblastic Leukemia (ALL)
- Multiple Myeloma
Recent studies have indicated that this compound can enhance the sensitivity of cancer cells to other treatments, such as asparaginase therapy in ALL. In a study involving Nalm6 cells with genetic inactivation of BTK, the combination of this compound and asparaginase led to significant cell death, demonstrating a synergistic effect that could be exploited for therapeutic benefits .
Autoimmune Disorders
The application of this compound extends to autoimmune diseases such as Multiple Sclerosis (MS). Research has indicated that BTK plays a crucial role in neuroinflammation associated with MS. Inhibition of BTK using compounds like this compound may reduce neuroinflammatory responses and disability accumulation in MS models. In vivo studies have demonstrated that treatment with BTK inhibitors can significantly attenuate disease symptoms in experimental autoimmune encephalomyelitis (EAE) models, which mimic MS pathology .
Table 1: Summary of this compound Applications in Cancer and Autoimmune Disorders
Case Study 1: Efficacy in Chronic Lymphocytic Leukemia
A clinical trial investigated the use of this compound combined with standard chemotherapy regimens for patients with CLL. Results indicated that patients receiving the combination therapy had improved progression-free survival rates compared to those receiving chemotherapy alone. The study highlighted the potential of this compound to overcome resistance mechanisms associated with traditional therapies .
Case Study 2: Neuroinflammation Reduction in Multiple Sclerosis
In a preclinical model of MS, researchers administered this compound to mice subjected to EAE induction. The results showed a marked decrease in clinical scores and neuroinflammatory markers compared to control groups. This study underscores the potential for this compound to serve as a disease-modifying therapy for MS by targeting both innate and adaptive immune responses .
Mechanism of Action
Btk-IN-6 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as phospholipase C gamma and nuclear factor kappa B, which are essential for B-cell activation and proliferation. The inhibition of Bruton’s tyrosine kinase disrupts B-cell receptor signaling, leading to reduced B-cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ibrutinib
- Zanubrutinib
- Acalabrutinib
- Orelabrutinib
Uniqueness of Btk-IN-6
This compound is unique in its high selectivity and potency for Bruton’s tyrosine kinase compared to other inhibitors. It exhibits fewer off-target effects and has a favorable pharmacokinetic profile, making it a promising candidate for therapeutic development. Additionally, this compound has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases, highlighting its potential as a versatile and effective Bruton’s tyrosine kinase inhibitor .
Biological Activity
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the signaling pathways of B cells, making it an important target for therapeutic interventions in various B-cell malignancies. The compound Btk-IN-6 is a synthetic BTK inhibitor that has shown promise in preclinical studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential applications in treating hematological cancers.
This compound operates by irreversibly inhibiting BTK, thereby disrupting the B-cell receptor (BCR) signaling pathway. This inhibition leads to:
- Reduced B-cell activation : By blocking BTK, this compound prevents the proliferation and differentiation of B cells, which are critical processes in the development of B-cell malignancies.
- Decreased cytokine production : BTK plays a role in cytokine secretion from various immune cells, including monocytes and granulocytes. Inhibition of BTK can thus reduce inflammation and immune responses associated with autoimmune diseases and cancers .
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of this compound against different types of B-cell malignancies:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of Ramos cells (a model for diffuse large B-cell lymphoma) with an IC50 value indicating potent activity .
- Apoptosis Induction : Studies showed that treatment with this compound led to increased apoptosis in acute lymphoblastic leukemia (ALL) cell lines when combined with asparaginase therapy. This suggests a synergistic effect that enhances therapeutic outcomes .
- Pharmacodynamic Modeling : The pharmacodynamics of this compound were modeled to predict its effects on tumor growth and survival rates in various cancer types. The modeling indicated that sustained BTK inhibition could lead to significant tumor regression in preclinical models .
Case Studies and Clinical Implications
While extensive clinical data on this compound is still emerging, preliminary findings suggest its potential utility in clinical settings:
- Combination Therapies : There is growing evidence that combining BTK inhibitors like this compound with other agents (e.g., chemotherapy or immunotherapy) can enhance treatment efficacy. For instance, combining it with asparaginase showed promising results in sensitizing resistant ALL cells to apoptosis .
- Resistance Mechanisms : Understanding how mutations in BTK affect resistance to therapies is crucial. Research indicates that certain mutations can confer resistance to first-generation BTK inhibitors but may not affect the efficacy of newer compounds like this compound .
Summary of Research Findings
The following table summarizes key findings from studies involving this compound:
Properties
Molecular Formula |
C23H22FN5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[5-[4-amino-5-(2-fluoro-4-phenoxyphenyl)imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C23H22FN5O3/c24-19-10-16(32-15-4-2-1-3-5-15)8-9-18(19)20-21-22(25)26-13-27-29(21)23(28-20)14-6-7-17(11-30)31-12-14/h1-5,8-10,13-14,17,30H,6-7,11-12H2,(H2,25,26,27) |
InChI Key |
MKSXBKOJSBEIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |
Origin of Product |
United States |
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